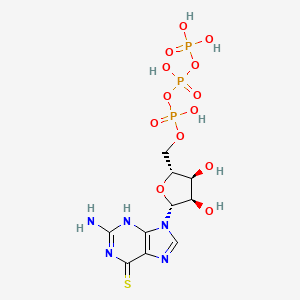
6-Thioguanosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioguanosine 5'-triphosphate belongs to the class of organic compounds known as purine ribonucleoside triphosphates. These are purine ribobucleotides with a triphosphate group linked to the ribose moiety. Thioguanosine 5'-triphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Thioguanosine 5'-triphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thioguanosine 5'-triphosphate is primarily located in the cytoplasm. In humans, thioguanosine 5'-triphosphate is involved in the thioguanine action pathway, the mercaptopurine action pathway, the azathioprine action pathway, and the mercaptopurine metabolism pathway.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Cancer Therapy
6-Thioguanosine triphosphate is primarily recognized for its cytotoxic effects in cancer treatment. The incorporation of 6-TGTP into DNA and RNA leads to the disruption of nucleic acid synthesis, which is crucial for the proliferation of cancer cells. Studies have demonstrated that 6-TGTP can trigger cell death in various cancer types, including leukemias and lymphomas, by interfering with purine metabolism and causing DNA damage .
2. Monitoring Azathioprine Therapy
In inflammatory bowel disease treatment, particularly Crohn's disease, 6-TGTP levels are utilized to monitor the efficacy of azathioprine therapy. Research indicates that quantifying TGTP can help predict patient responses to treatment. Higher levels of 6-TGTP correlate with better therapeutic outcomes, while elevated levels of its precursor, 6-thioguanosine diphosphate (TGDP), are associated with poor responses . This monitoring capability allows for personalized treatment adjustments based on metabolite levels.
Case Study 1: Azathioprine Therapy in Crohn's Disease
A study involving 50 patients with Crohn's disease assessed the correlation between TGTP levels and clinical outcomes during azathioprine therapy. Results indicated that patients with TGTP levels exceeding a specific threshold exhibited significantly improved response rates compared to those with lower levels. Conversely, those with high TGDP levels experienced worse outcomes, suggesting that monitoring these metabolites can inform treatment strategies .
Case Study 2: Combination Therapy for MTAP-Deficient Cancers
Research has explored the combination of 6-TGTP with methylthioadenosine (MTA) for treating cancers deficient in methylthioadenosine phosphorylase (MTAP). In preclinical models, this combination demonstrated enhanced efficacy against tumors while reducing toxicity to normal tissues. The strategy leverages the protective effect of MTA on healthy cells while allowing higher doses of 6-TGTP to be administered safely .
Structural and Functional Studies
Recent investigations have highlighted the utility of 6-thioguanosine in RNA structural studies. The presence of 6-thioguanosine alters the thermodynamic stability of RNA duplexes, making it a valuable tool for studying ribonucleoprotein interactions and RNA folding dynamics . This application extends beyond therapeutic uses into fundamental research areas concerning RNA biology.
Propiedades
Fórmula molecular |
C10H16N5O13P3S |
|---|---|
Peso molecular |
539.25 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
QENYANNAQSWPLM-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Sinónimos |
2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate 6-mercapto-GTP 6-thioguanosine 5'-triphosphate 9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate S6-GTP thioGTP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















